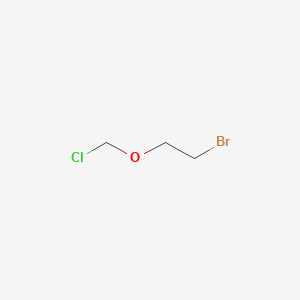

1-Bromo-2-(chloromethoxy)ethane

Overview

Description

1-Bromo-2-(chloromethoxy)ethane is a chemical compound with the CAS Number: 1462-35-7 . It has a molecular weight of 173.44 and its IUPAC name is 1-bromo-2-(chloromethoxy)ethane . The compound is typically stored at a temperature of 4°C and is available in liquid form .

Molecular Structure Analysis

The Inchi Code of 1-Bromo-2-(chloromethoxy)ethane is 1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 . The Inchi Key is JYGASIIKRZJQEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Bromo-2-(chloromethoxy)ethane is a liquid . It is stored at a temperature of 4°C .Scientific Research Applications

Synthesis of Organic Compounds

“1-Bromo-2-(chloromethoxy)ethane” is used as an intermediate for organic synthesis . It plays a crucial role in the production of various organic compounds.

Solvent

This compound is used as a solvent in various chemical reactions . Its properties make it suitable for dissolving a wide range of substances.

Fumigant

“1-Bromo-2-(chloromethoxy)ethane” is used as a fumigant . It helps in the control of pests and insects in various settings.

Synthesis of 2-Alkylidenetetrahydrofurans

It is used in the regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans . These compounds have applications in the pharmaceutical industry.

Synthesis of Diketo Derivatives

“1-Bromo-2-(chloromethoxy)ethane” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These are stable and efficient pigments for two-photon excited fluorescence microscopy.

Synthesis of Squarine Dye

This compound can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

1-Bromo-2-(chloromethoxy)ethane is a versatile compound used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic molecules that can undergo alkylation reactions or nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon of the 1-Bromo-2-(chloromethoxy)ethane . This reaction results in the replacement of the bromine or chlorine atom in the compound with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-2-(chloromethoxy)ethane depend on the specific reactions it undergoes in a given context. In general, it can participate in various organic synthesis reactions, altering the structure and function of target molecules .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on the specific chemical properties of the compound, including its reactivity and the presence of functional groups .

Result of Action

The molecular and cellular effects of 1-Bromo-2-(chloromethoxy)ethane’s action depend on the specific context of its use. In organic synthesis, it can help create a wide variety of complex organic molecules, potentially leading to various biological effects depending on the molecules synthesized .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-2-(chloromethoxy)ethane. For instance, its reactivity might increase with temperature, and it might degrade or react undesirably in certain pH conditions or in the presence of certain chemicals .

properties

IUPAC Name |

1-bromo-2-(chloromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGASIIKRZJQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408541 | |

| Record name | 1-bromo-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(chloromethoxy)ethane | |

CAS RN |

1462-35-7 | |

| Record name | 1-bromo-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

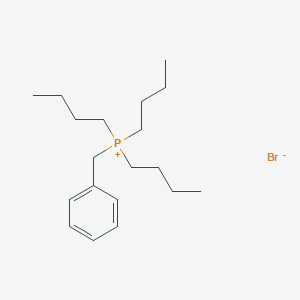

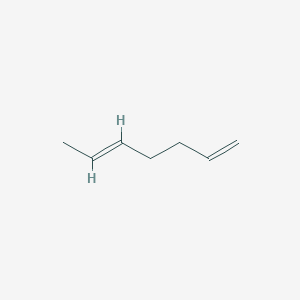

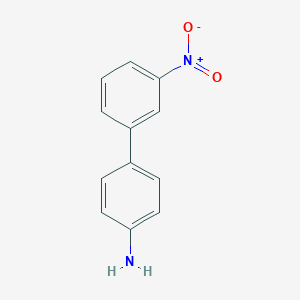

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)